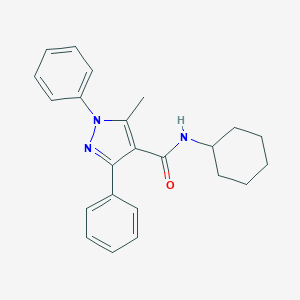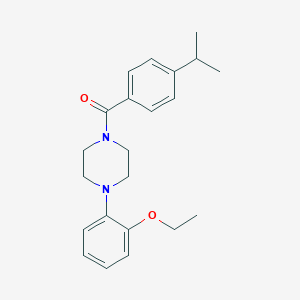
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
作用机制
The exact mechanism of action of 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the MAPK pathway. This inhibition can lead to changes in gene expression and cellular signaling, which can in turn affect a variety of cellular processes.
Biochemical and Physiological Effects:
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease, although its exact mechanism of action in this context is still being studied.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione in lab experiments is its specificity for the MAPK pathway, which allows for targeted studies of this pathway without affecting other cellular processes. However, one limitation of using this compound is that its effects may be context-dependent, meaning that its activity may vary depending on the specific cell type or experimental conditions being used.
未来方向
There are several potential future directions for research involving 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, including studies of its effects on specific cellular processes such as autophagy or DNA repair, as well as investigations into its potential use as a therapeutic agent for diseases such as Parkinson's or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental contexts.
合成方法
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-6-(trifluoromethyl)pyrimidine with 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to be particularly useful in studies of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
属性
产品名称 |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
|---|---|
分子式 |
C17H17F3N2O4 |
分子量 |
370.32 g/mol |
IUPAC 名称 |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(2)8-9-11(25-4)6-5-10(14(9)26-16)22-13(23)7-12(17(18,19)20)21(3)15(22)24/h5-7H,8H2,1-4H3 |
InChI 键 |
JQIYLZIDOXROSR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
规范 SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)

![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)